4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused benzothiophene-pyrimidine core with a hydrazino (-NH-NH₂) substituent at position 4 and a methyl group at position 2. The compound is synthesized via a multi-step process starting from cyclohexanone derivatives. Key intermediates include ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (formed via the Gewald reaction), which undergoes cyclization with formamide to yield the pyrimidinone core. Subsequent chlorination with POCl₃ and displacement with hydrazine hydrate introduces the hydrazino group .
The methyl group at position 2 enhances steric stability, while the hydrazino moiety enables further derivatization, such as condensation with aldehydes to form hydrazones or cyclization into triazole derivatives . Physicochemical properties include a melting point of 175°C (for the unsubstituted hydrazino analog) and moderate solubility in polar solvents like ethanol .
Properties
IUPAC Name |
(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-6-13-10(15-12)9-7-4-2-3-5-8(7)16-11(9)14-6/h2-5,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVYMPZJWVYGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351409 | |
| Record name | 4-Hydrazinyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77995-54-1 | |
| Record name | 4-Hydrazinyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Intermediate 4 (4-Chloro Derivative)
- Reaction: Chlorination of Intermediate 3 with phosphorus oxychloride (POCl3).
- Conditions: Reflux at 110°C for 3 hours.
- Work-up: After cooling, the reaction mixture is evaporated under reduced pressure, dissolved in ethyl acetate, neutralized with saturated sodium bicarbonate, extracted, washed with saturated sodium chloride solution, and dried.
- Yield: Approximately 97% yield of Intermediate 4 as a white solid.
- Reference: US patent US2022/227782 and chemical synthesis reports.
Nucleophilic Substitution with Hydrazine Hydrate
- Reaction: Intermediate 4 is treated with hydrazine hydrate (99.9%) in absolute ethanol.
- Conditions: Reflux with stirring, typically for several hours (e.g., 6-8 hours) until the reaction completes.
- Outcome: The chlorine atom at the 4-position is substituted by the hydrazino group, yielding 4-Hydrazino-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
- Isolation: The product precipitates upon cooling and is collected by filtration, followed by recrystallization from ethanol or ethanol/acetone mixtures.
- Yield: High yields reported, typically around 79% to 85% depending on purification.
Alternative Synthetic Routes and Derivative Formation
- Reaction of the 4-chloro intermediate with various nucleophiles (anilines, benzyl amines, thiosemicarbazide) can yield different derivatives, but hydrazine hydrate specifically yields the hydrazino derivative.
- Hydrazine hydrate can also react with thiourea derivatives to form hydrazino analogs after extrusion of sulfur atoms, providing alternative pathways to related compounds.
- The hydrazino derivative can be further functionalized by condensation with aldehydes to form hydrazones, which are useful intermediates for synthesizing fused heterocycles.
Summary Table of Preparation Steps
Research Findings and Analytical Data
- Spectral Analysis: The hydrazino derivative exhibits characteristic IR bands for NH2 groups (~3300 cm^-1), C=N stretching (~1627 cm^-1), and other heterocyclic vibrations confirming structure.
- Melting Point: Reported melting points around 175-180°C, consistent with literature values.
- Purity and Yield: High purity confirmed by recrystallization and spectral data; yields are consistently high when reaction conditions are optimized.
- Synthetic Utility: The hydrazino group serves as a versatile functional handle for further derivatization into biologically active fused heterocycles such as pyrazolo-, imidazolo-, and triazolobenzothienopyrimidines.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution reactions can produce a variety of substituted benzothieno-pyrimidines.
Scientific Research Applications
4-Hydrazino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The hydrazino group is particularly important for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with structurally related compounds, emphasizing substituents, synthesis, and bioactivity:
Key Observations:
Substituent Effects on Bioactivity: The hydrazino group (as in the target compound) enables antimicrobial and antitumor activity, likely via interaction with cellular hydrolases or DNA . Bulky substituents like benzylpiperazinyl (4c) reduce reactivity but may enhance blood-brain barrier penetration .
Synthetic Flexibility: Chloropyrimidine intermediates (e.g., 4-chloro derivatives) serve as universal precursors for nucleophilic substitutions, enabling diverse functionalization . Hydrazino derivatives are pivotal for synthesizing fused heterocycles (e.g., triazoles, pyrazoles), expanding pharmacological scope .
Thermal Stability :
- Melting points correlate with molecular symmetry; derivatives with planar substituents (e.g., pyridinylmethylene hydrazone) exhibit higher thermal stability (220°C) .
Biological Activity
4-Hydrazino-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C10H12N4S
- CAS Number : 77995-54-1
The structure features a hydrazino group attached to a tetrahydrobenzothieno-pyrimidine core, which is crucial for its biological activity.
Antitumor Activity
Research indicates that 4-hydrazino-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Antitumor Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18 | Inhibition of DNA synthesis and repair |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Case Study: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Neuroprotective Effects
Emerging evidence suggests that 4-hydrazino-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may possess neuroprotective properties. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells.
Mechanism of Neuroprotection
The neuroprotective effects are attributed to:
- Reduction of Reactive Oxygen Species (ROS) : The compound scavenges free radicals.
- Inhibition of Neuroinflammatory Cytokines : It downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What are the established synthetic routes for 4-hydrazino-2-methyl-tetrahydrobenzothienopyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with a tetrahydrobenzothieno[2,3-d]pyrimidine core. For example, hydrazine derivatives can be introduced via nucleophilic substitution of chloro intermediates (e.g., 4-chloro precursors) under reflux with hydrazine hydrate in solvents like ethanol or pyridine. Reaction duration (e.g., 25 hours for hydrazine substitution) and temperature (e.g., 80–100°C) critically impact yield and purity . Characterization via NMR, HPLC, and elemental analysis is essential to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
1H/13C NMR is critical for confirming hydrazino (–NH–NH2) and methyl substituents. Infrared (IR) spectroscopy identifies N–H stretches (3100–3300 cm⁻¹) and C=S/C=N vibrations. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves conformational details, such as intramolecular hydrogen bonding .
Q. What methodologies are effective in evaluating its biological activity?
Standard in vitro assays include:
- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
- Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination).
- Docking studies : Molecular docking with target proteins (e.g., EGFR, using AutoDock Vina) to predict binding affinities .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation or acylation of the hydrazino group be addressed?
Regioselectivity is influenced by electronic and steric factors. For example:
- Alkylation : Use bulky alkylating agents (e.g., tert-butyl bromide) to favor N1-substitution over N2.
- Acylation : Acetic anhydride in THF at 0°C selectively acylates the terminal hydrazine nitrogen.
Monitor reaction progress via TLC and optimize using green chemistry principles (e.g., aqueous/organic biphasic systems) to reduce byproducts .
Q. What computational strategies resolve contradictions in reported bioactivity data?
Contradictions may arise from assay variability or structural analogs. Approaches include:
- Molecular dynamics (MD) simulations : Compare ligand-protein stability over 100-ns trajectories.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with activity trends.
- Meta-analysis : Cross-reference IC50 values across studies, accounting for cell line differences (e.g., HepG2 vs. MCF-7) .
Q. How does the compound’s conformational flexibility impact its pharmacological profile?
The tetrahydrobenzothieno core adopts a boat conformation, stabilized by C–H⋯π interactions. Hydrazino group rotation allows adaptive binding to enzyme pockets (e.g., EGFR’s ATP-binding site). Flexibility can be constrained via cyclization (e.g., forming triazolo derivatives) to enhance selectivity .
Q. What strategies mitigate instability of the hydrazino group under oxidative conditions?
- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield –NH–NH2 during synthesis.
- Stabilizing agents : Add antioxidants (e.g., ascorbic acid) in biological assays.
- Derivatization : Convert hydrazino to hydrazones (e.g., with aldehydes) for improved shelf life .
Data Analysis and Optimization
Q. How should researchers optimize reaction yields for scaled-up synthesis?
- DoE (Design of Experiments) : Vary solvent (e.g., DMF vs. THF), catalyst (e.g., AlCl3), and temperature to identify optimal conditions.
- Catalyst screening : Transition metals (e.g., Pd/C) may enhance cyclization efficiency.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product (>95%) .
Q. What analytical approaches resolve contradictory spectral data in structural elucidation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
